molecular formula C11H10O5 B4019914 2-(4-Methoxybenzylidene)malonic acid

2-(4-Methoxybenzylidene)malonic acid

Cat. No.: B4019914
M. Wt: 222.19 g/mol
InChI Key: QYXHQRJWUMDWGJ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzylidene)malonic acid is an organic compound with the molecular formula C11H10O5 and a molecular weight of 222.19 g/mol It is characterized by the presence of a methoxybenzylidene group attached to a malonic acid moiety

Preparation Methods

2-(4-Methoxybenzylidene)malonic acid can be synthesized through the reaction of malonic acid with p-anisaldehyde . The reaction typically involves the use of a base to deprotonate the malonic acid, followed by the addition of p-anisaldehyde to form the desired product. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Chemical Reactions Analysis

2-(4-Methoxybenzylidene)malonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution and decarboxylation reactions.

Scientific Research Applications

2-(4-Methoxybenzylidene)malonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)malonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

2-(4-Methoxybenzylidene)malonic acid can be compared with other similar compounds such as:

    2-(4-Hydroxybenzylidene)malonic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-Nitrobenzylidene)malonic acid: Contains a nitro group, which significantly alters its chemical properties and reactivity.

    2-(4-Methylbenzylidene)malonic acid: Features a methyl group, affecting its steric and electronic properties.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylidene]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXHQRJWUMDWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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